molecular formula C10H9F2N3 B10909055 4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline

4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline

Cat. No.: B10909055
M. Wt: 209.20 g/mol
InChI Key: LMFTWAGFCVBJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and an aniline moietyThe presence of the difluoromethyl group can enhance the biological activity and stability of the compound, making it a valuable target for synthesis and study .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of difluoroacetic acid with appropriate precursors to form the difluoromethylated pyrazole . The reaction conditions often include the use of catalysts such as nanoscale titanium dioxide to enhance the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of cost-effective and readily available raw materials, along with environmentally friendly solvents, is crucial for industrial applications . The process may also include steps for solvent recovery and waste minimization to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrazole oxides, while substitution reactions can produce a range of aniline derivatives with different functional groups .

Scientific Research Applications

4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound acts as a succinate dehydrogenase inhibitor (SDHI), interfering with the tricarboxylic acid cycle in fungal cells. This inhibition leads to the disruption of energy production and ultimately the death of the fungal cells . The difluoromethyl group enhances the binding affinity and selectivity of the compound for its target enzyme .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated pyrazole derivatives, such as:

Uniqueness

4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline is unique due to the presence of both the difluoromethyl group and the aniline moiety. This combination enhances its biological activity and stability compared to other similar compounds. The difluoromethyl group acts as a bioisostere, improving the compound’s lipophilicity and binding selectivity .

Properties

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

IUPAC Name

4-[3-(difluoromethyl)pyrazol-1-yl]aniline

InChI

InChI=1S/C10H9F2N3/c11-10(12)9-5-6-15(14-9)8-3-1-7(13)2-4-8/h1-6,10H,13H2

InChI Key

LMFTWAGFCVBJNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N2C=CC(=N2)C(F)F

Origin of Product

United States

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